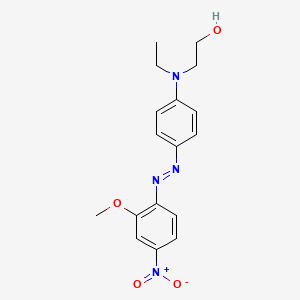
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol is a chemical compound with the molecular formula C16H18N4O3 and a molecular weight of 314.3391 g/mol . This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol typically involves the azo coupling reaction between an aromatic amine and a diazonium salt. The general procedure includes the following steps:
Diazotization: An aromatic amine, such as 2-methoxy-4-nitroaniline, is treated with nitrous acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound, such as N-ethyl-N-(2-hydroxyethyl)aniline, under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature, pressure, and pH levels, ensuring the efficient production of the compound.
化学反応の分析
Types of Reactions
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted aromatic compounds with various functional groups.
科学的研究の応用
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and in the study of biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and inks
作用機序
The mechanism of action of 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol involves its interaction with molecular targets through its azo and nitro functional groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its diverse applications.
類似化合物との比較
Similar Compounds
2-(Ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethanol: Similar structure but lacks the methoxy group.
2-(Ethyl(4-((2-hydroxy-4-nitrophenyl)azo)phenyl)amino)ethanol: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and physical properties. These functional groups enhance its solubility, stability, and reactivity, making it a valuable compound in various applications .
特性
CAS番号 |
97337-91-2 |
|---|---|
分子式 |
C17H20N4O4 |
分子量 |
344.4 g/mol |
IUPAC名 |
2-[N-ethyl-4-[(2-methoxy-4-nitrophenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C17H20N4O4/c1-3-20(10-11-22)14-6-4-13(5-7-14)18-19-16-9-8-15(21(23)24)12-17(16)25-2/h4-9,12,22H,3,10-11H2,1-2H3 |
InChIキー |
ANPZAKZQIACFFU-UHFFFAOYSA-N |
正規SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


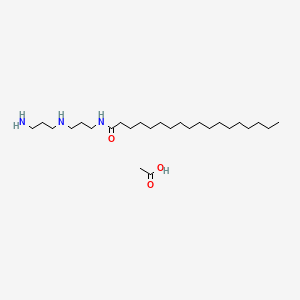
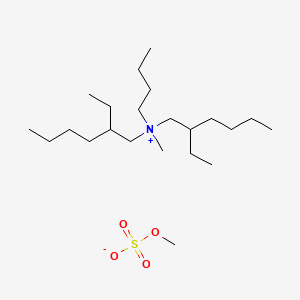
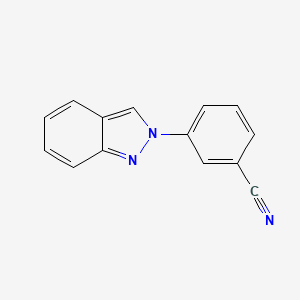
![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)

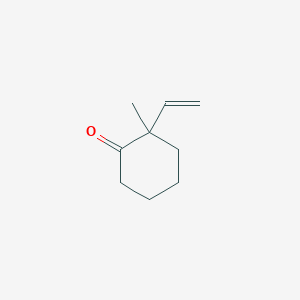

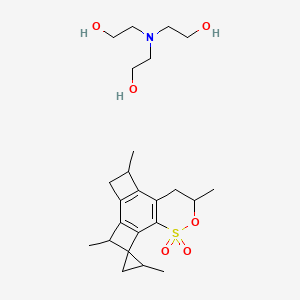
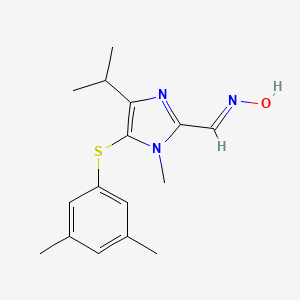
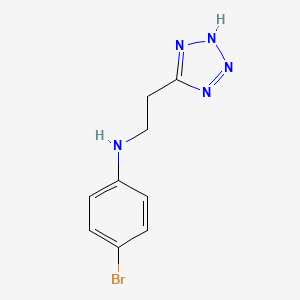
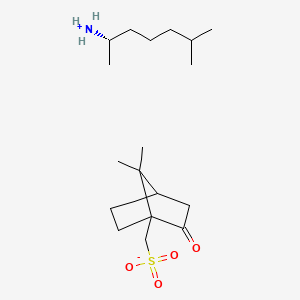
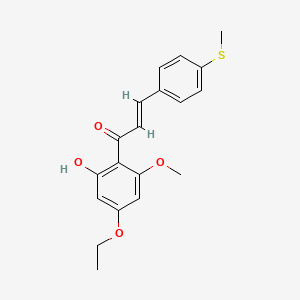

![N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]](/img/structure/B12688917.png)
